5-(氯甲基)-2-异丙基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(Chloromethyl)-2-isopropylthiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, thiazole derivatives are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various starting materials. For instance, 1,3-Dichloropropene has been used to synthesize 2-chloro-5-chloromethylthiazole, which is structurally related to the compound of interest . This process involves a reaction with sodium thiocyanate, followed by a thermal rearrangement to produce an isothiocyanate derivative, and subsequent chlorination. The synthesis routes for such compounds are crucial as they impact the purity, yield, and cost-effectiveness of the production process .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and supported by DFT calculations . These techniques provide insights into the bond lengths, angles, and overall geometry of the molecule, which are essential for understanding its reactivity and properties.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including alkylation, as seen in the alkylation of 2-amino-4,5-dimethylthiazole to produce isopropylamino derivatives . The reactivity of the thiazole ring can be influenced by substituents, which can affect the electron density and stability of the molecule. The study of these reactions is important for the functionalization and further development of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects . These properties are determined by the molecular structure and influence the compound's suitability for various applications. For example, the presence of chloromethyl and isopropyl groups can affect the compound's polarity, solubility, and reactivity.

Case Studies

While the provided papers do not mention specific case studies involving "5-(Chloromethyl)-2-isopropylthiazole," they do discuss the potential applications of related compounds. For instance, some thiazole derivatives have shown promising antimicrobial and antitubercular activities , and others have potential as nonlinear optical (NLO) materials due to their electronic properties . These studies highlight the importance of thiazole derivatives in the development of new chemical entities for specific applications.

科学研究应用

生物还原前药系统5-氯甲基-1-甲基-2-硝基咪唑,结构上类似于5-(氯甲基)-2-异丙基噻唑,已被研究作为一种潜在的生物还原激活的前药系统。该系统旨在实现对低氧组织的选择性药物传递,利用这些组织独特的还原环境来触发药物释放。研究表明,这种方法可以在生物模拟还原条件下有效释放治疗剂,如5-溴异喹啉-1-酮,指向了针对低氧肿瘤环境和增强癌症治疗药物效力的创新策略(Parveen et al., 1999)。

抗肿瘤和抗白血病活性抗肿瘤药物的开发是另一个重要的研究领域。一项研究聚焦于8-氨基甲酰-3-(2-氯乙基)咪唑[5,1-d]-1,2,3,5-四唑-4(3H)-酮的合成和化学,揭示了其广谱抗肿瘤活性以及作为前药的潜在机制,该前药会根据特定的生化信号释放活性化合物。这项研究强调了创新化学修饰在增强抗肿瘤药物的治疗潜力和选择性方面的重要性(Stevens et al., 1984)。

抗病毒研究探索与5-(氯甲基)-2-异丙基噻唑结构相关的化合物的抗病毒潜力,研究氯-1,4-二甲基-9H-咔唑衍生物对HIV的活性已经凸显出来。这项研究强调了对具有选择性活性和减少副作用的新型抗病毒化合物的持续需求,为进一步开发有效的抗HIV药物的引导化合物库做出贡献(Saturnino et al., 2018)。

研究生物活性对类似于5-(氯甲基)-2-异丙基噻唑的化合物,如5-氯-2-羟基-N-[2-(芳基氨基)-1-烷基-2-氧代乙基]苯甲酰胺等,其生物活性谱已被广泛研究。这些化合物表现出显著的抗微生物和抗真菌活性,展示了氯甲基噻唑衍生物在开发新的传染病治疗方法中的广泛潜力(Imramovský等,2011)。

DNA中的小沟结合对异丙基噻唑衍生物的研究表明它们能够结合到DNA的小沟中,为基因靶向药物的开发提供了见解。这项工作突显了异丙基噻唑化合物在设计用于特定DNA序列识别的小分子方面的潜力,这可能导致基因治疗和调控方面的新方法(Anthony et al., 2004)。

作用机制

安全和危害

未来方向

属性

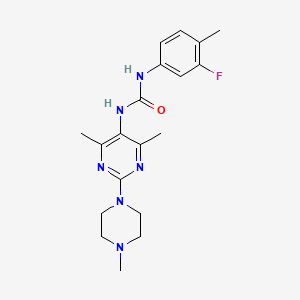

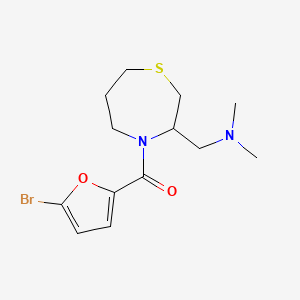

IUPAC Name |

5-(chloromethyl)-2-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERNLYZMPXHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2561229.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)